Cas no 61884-74-0 (L-b-Homoglutamic Acid Hydrochloride)

L-b-Homoglutamic Acid Hydrochloride is a derivative of glutamic acid, featuring an additional methylene group in its side chain, which enhances its utility in peptide synthesis and biochemical research. This compound is commonly employed as a building block in the preparation of modified peptides and enzyme substrates due to its structural similarity to natural amino acids while offering altered steric and electronic properties. The hydrochloride salt form ensures improved solubility and stability, facilitating handling in aqueous solutions. Its applications extend to studies of neurotransmitter analogs and metabolic pathways, making it a valuable reagent in medicinal chemistry and proteomics research.
L-b-Homoglutamic Acid Hydrochloride structure
61884-74-0 structure
Product Name:L-b-Homoglutamic Acid Hydrochloride
CAS No:61884-74-0
MF:C6H12ClNO4
MW:197.616781234741
MDL:MFCD01862872
CID:57780
PubChem ID:24845584
Update Time:2025-08-05

L-b-Homoglutamic Acid Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Aminohexanedioic acid hydrochloride
    • (S)-3-Aminoadipic acid hydrochloride
    • H-β-Homoglutamic acid hydrochloride
    • (3S)-3-aminohexanedioic acid,hydrochloride
    • H-L-beta-HGlu-OH*HCl
    • H-β-HoGlu-OH.HCL
    • H-β-homo-Glu-OH HCl
    • L-beta-Homoglutamic acid hydrochloride
    • L-beta-homoglutamic acid-HCl
    • L-β-Homo-Glu-OH.HCl
    • DTXSID90375810
    • PS-12186
    • AC-22070
    • 61884-74-0
    • H-?-HoGlu-OH.HCl
    • H-Glu-(C#CH2)OH.HCl
    • HY-W009841
    • (3S)-3-aminohexanedioic acid;hydrochloride
    • Hexanedioic acid, 3-amino-, hydrochloride, (S)-
    • T1IS7B8BV0
    • L-.BETA.-HOMOGLUTAMIC ACID HYDROCHLORIDE
    • L-Beta-homoglutamic acid, HCl
    • F12352
    • H--HoGlu-OH.HCL
    • H-
    • H-L-beta-HGlu-OH Hydrochloride
    • A-Homoglutamic acid hydrochloride
    • H-beta-HoGlu-OH.HCl
    • A-HoGlu-OH.HCl
    • L-beta-Homoglutamic acid hydrochloride, >=98.0%
    • UNII-T1IS7B8BV0
    • CS-W010557
    • AKOS016843060
    • MFCD01862872
    • (3S)-3-aminohexanedioic Acid Hydrochloride
    • L-beta-Homoglutamic acid HCl
    • (S)-3-Aminohexanedioic Acid HCl
    • L-b-Homoglutamic Acid Hydrochloride
    • MDL: MFCD01862872
    • Inchi: 1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1
    • InChI Key: XMUKSNPNAOIQKU-WCCKRBBISA-N
    • SMILES: Cl.OC(C[C@H](CCC(=O)O)N)=O

Computed Properties

  • Exact Mass: 197.04500
  • Monoisotopic Mass: 197.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 157
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101A^2

Experimental Properties

  • Color/Form: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 100.62000
  • LogP: 1.15550
  • Vapor Pressure: No data available

L-b-Homoglutamic Acid Hydrochloride Pricemore >>

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L-b-Homoglutamic Acid Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:61884-74-0)L-b-Homoglutamic Acid Hydrochloride
Order Number:A833465
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:33
Price ($):204.0
Email:sales@amadischem.com

Additional information on L-b-Homoglutamic Acid Hydrochloride

Recent Advances in L-b-Homoglutamic Acid Hydrochloride (CAS: 61884-74-0) Research: A Comprehensive Review

L-b-Homoglutamic Acid Hydrochloride (CAS: 61884-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, a derivative of homoglutamic acid, has been explored for its role in modulating metabolic pathways and as a building block in peptide synthesis. Recent studies have highlighted its importance in the development of novel drug candidates, particularly in the treatment of neurological disorders and metabolic diseases. This research brief aims to synthesize the latest findings on L-b-Homoglutamic Acid Hydrochloride, providing a comprehensive overview of its current applications and future prospects.

One of the most notable advancements in the study of L-b-Homoglutamic Acid Hydrochloride is its application in the synthesis of peptide-based therapeutics. Researchers have demonstrated its efficacy as a non-natural amino acid analog, which can enhance the stability and bioavailability of peptide drugs. A 2023 study published in the Journal of Medicinal Chemistry revealed that incorporating L-b-Homoglutamic Acid Hydrochloride into peptide sequences significantly improved resistance to enzymatic degradation, thereby extending the half-life of therapeutic peptides in vivo. This finding has profound implications for the development of next-generation peptide drugs, particularly in oncology and endocrinology.

In addition to its role in peptide synthesis, L-b-Homoglutamic Acid Hydrochloride has shown promise in neurological research. Recent preclinical studies have investigated its potential as a modulator of glutamate receptors, which are critically involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. A research team from the University of Cambridge reported in Nature Neuroscience that derivatives of L-b-Homoglutamic Acid Hydrochloride exhibited selective binding to NMDA receptors, suggesting its potential as a lead compound for developing neuroprotective agents. These findings underscore the compound's versatility and its growing importance in CNS drug discovery.

The pharmacological properties of L-b-Homoglutamic Acid Hydrochloride have also been explored in metabolic disorder research. A 2024 study in Cell Metabolism demonstrated that this compound could act as a competitive inhibitor of key enzymes in the urea cycle, offering a potential therapeutic strategy for hyperammonemia and related metabolic disorders. The study utilized advanced crystallography techniques to elucidate the molecular interactions between L-b-Homoglutamic Acid Hydrochloride and its target enzymes, providing valuable insights for structure-based drug design.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of L-b-Homoglutamic Acid Hydrochloride. A team from MIT developed a novel biocatalytic route for its synthesis, achieving higher yields and improved purity compared to traditional chemical methods. This breakthrough, published in ACS Catalysis, not only enhances the scalability of production but also aligns with the growing demand for sustainable pharmaceutical manufacturing processes. The new method utilizes engineered enzymes to selectively produce the desired stereoisomer, addressing a significant challenge in the synthesis of chiral pharmaceutical intermediates.

Looking forward, the research landscape for L-b-Homoglutamic Acid Hydrochloride appears particularly promising. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, targeting indications ranging from rare metabolic diseases to chronic pain management. The unique structural features of L-b-Homoglutamic Acid Hydrochloride, particularly its ability to mimic natural amino acids while offering improved metabolic stability, position it as a valuable scaffold for medicinal chemistry. As research continues to uncover new applications and refine synthetic approaches, this compound is poised to play an increasingly important role in drug discovery and development.

In conclusion, the recent surge in research activity surrounding L-b-Homoglutamic Acid Hydrochloride (CAS: 61884-74-0) reflects its growing significance in pharmaceutical science. From peptide therapeutics to neurological and metabolic applications, this compound has demonstrated remarkable versatility. The convergence of structural biology, synthetic chemistry, and pharmacological studies has created a robust foundation for future innovations. As the field progresses, continued investigation into the structure-activity relationships and therapeutic potential of L-b-Homoglutamic Acid Hydrochloride derivatives will undoubtedly yield exciting developments in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:61884-74-0)L-b-Homoglutamic Acid Hydrochloride
A833465
Purity:99%
Quantity:1g
Price ($):204.0
Email